molecular formula C2H6Xe B14251372 Dimethylxenon CAS No. 497165-66-9

Dimethylxenon

Cat. No.: B14251372
CAS No.: 497165-66-9
M. Wt: 161.36 g/mol
InChI Key: OISKGTSBWAGJEG-UHFFFAOYSA-N
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Description

Dimethylxenon (C₂H₆Xe) is a hypothetical organoxenon compound comprising a xenon atom bonded to two methyl groups. Organoxenon derivatives like this compound are rare and highly unstable due to xenon’s low electronegativity and weak bonding with carbon.

Properties

CAS No.

497165-66-9

Molecular Formula

C2H6Xe

Molecular Weight

161.36 g/mol

IUPAC Name

dimethylxenon

InChI

InChI=1S/C2H6Xe/c1-3-2/h1-2H3

InChI Key

OISKGTSBWAGJEG-UHFFFAOYSA-N

Canonical SMILES

C[Xe]C

Origin of Product

United States

Preparation Methods

The synthesis of dimethylxenon involves several steps and specific reaction conditions. One common method includes the reaction of xenon difluoride with methyl lithium in an inert atmosphere. The reaction is typically carried out at low temperatures to prevent decomposition of the product. Industrial production methods are still under research, but scaling up the laboratory synthesis is a potential approach.

Chemical Reactions Analysis

Dimethylxenon undergoes various chemical reactions, including:

    Oxidation: Reacts with strong oxidizing agents to form xenon oxides.

    Reduction: Can be reduced to xenon and methane using reducing agents like lithium aluminum hydride.

    Substitution: Undergoes nucleophilic substitution reactions where the methyl groups can be replaced by other nucleophiles. Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. Major products formed include xenon oxides, xenon, and substituted xenon compounds.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other xenon-containing compounds.

    Biology: Investigated for its potential use in biological imaging due to the unique properties of xenon.

    Medicine: Explored for its anesthetic properties, leveraging xenon’s known effects in anesthesia.

Mechanism of Action

The mechanism of action of dimethylxenon involves its interaction with molecular targets through its xenon center. Xenon can form weak interactions with various biological molecules, affecting their function. The pathways involved include modulation of ion channels and receptors, which can lead to anesthetic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Organonoble Gas Compounds (e.g., XeF₂, XeO₃): Bond Strength: Xenon-fluorine bonds in XeF₂ are polar covalent (~133 kJ/mol), whereas xenon-carbon bonds in dimethylxenon would likely be weaker due to poor orbital overlap . Stability: XeF₂ is thermally stable up to 400°C, whereas this compound would decompose rapidly at room temperature, analogous to organokrypton compounds like KrF₂ .

Dimethyl Derivatives of Heavy Metals (e.g., dimethylmercury, (CH₃)₂Hg): Toxicity: Dimethylmercury is highly neurotoxic, with a lethal dose of 0.1 mL. This compound’s toxicity is unknown but likely lower due to xenon’s inert biological role .

Polar Dimethyl Compounds (e.g., dimethyl sulfoxide, (CH₃)₂SO): Solubility: DMSO is miscible with water due to its polar sulfinyl group. This compound, lacking polar functional groups, would likely be hydrophobic .

Table 1: Comparative Properties of this compound and Analogues

Compound Bond Type Stability Boiling Point Toxicity
This compound Xe–C (weak) Low Theoretical Unknown
XeF₂ Xe–F (strong) High 114°C Corrosive
(CH₃)₂Hg Hg–C (moderate) Moderate 92°C Extreme
(CH₃)₂SO S=O (polar) High 189°C Low

Research Findings and Gaps

Synthetic Challenges: No peer-reviewed synthesis of this compound exists. Attempts to stabilize xenon-carbon bonds require extreme conditions (e.g., cryogenic temperatures, matrix isolation), as seen in KrCF₃ syntheses .

Spectroscopic Predictions: Theoretical studies suggest this compound’s ¹²⁹Xe NMR signal would appear at >3000 ppm (vs. 0 ppm for Xe gas), but experimental validation is lacking .

Contradictions in Analogues: While dimethyl sulfoxide’s polarity enhances solubility, this compound’s nonpolar structure limits its utility in solvents or catalysis, contrasting with fluorinated xenon compounds used in oxidation reactions .

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